2-(3,4-Dichlorobenzenesulfonamido)acetic acid
Description
2-(3,4-Dichlorobenzenesulfonamido)acetic acid is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine atoms at the 3- and 4-positions, linked to an acetic acid moiety via a sulfonamide bridge. Its molecular formula is C₈H₆Cl₂NO₄S, with a molecular weight of 307.15 g/mol.
Synthesis typically involves reacting 3,4-dichlorobenzenesulfonyl chloride with glycine or its derivatives under basic conditions, forming the sulfonamide linkage . Crystallographic studies (e.g., using SHELX software) reveal that such compounds often exhibit hydrogen-bonded supramolecular structures, influencing their stability and solubility .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-6-2-1-5(3-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIPQJHUNCPKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzenesulfonamido)acetic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The general reaction scheme is as follows:
- Dissolve 3,4-dichlorobenzenesulfonyl chloride in an organic solvent like dichloromethane.
- Add glycine to the solution, followed by the addition of sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using an appropriate solvent and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dichlorobenzenesulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in chlorine substitution patterns, alkyl/acetic acid chain modifications, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- 3,4-Dichloro vs. Mono-Chloro Derivatives: The 3,4-dichloro substitution imposes stronger electron-withdrawing effects compared to mono-chloro analogs (e.g., 4-Cl), increasing the sulfonamide group's acidity (pKa ~8–10). This enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological Implications
- Antimicrobial Activity : Sulfonamides with 3,4-dichloro substitution may exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration from balanced lipophilicity .
- Enzyme Inhibition: The 3,4-dichloro derivative’s compact structure allows better fit into carbonic anhydrase active sites compared to bulkier analogs like 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid .
Solubility and Stability
- Hydrogen Bonding: Compounds with hydroxyl/carbonyl groups (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid) form extensive hydrogen-bonded networks, improving thermal stability but reducing aqueous solubility .
- Lipophilicity : Phenyl-substituted derivatives (e.g., 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) show higher logP values, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .
Biological Activity
2-(3,4-Dichlorobenzenesulfonamido)acetic acid (CAS No. 129582-99-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is studied primarily for its antimicrobial and anti-inflammatory properties, which may have implications in various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a dichlorobenzenesulfonamide moiety attached to an acetic acid group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. A study evaluated its impact on carrageenan-induced paw edema in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 75 |
| This compound (100 mg/kg) | 50 |
| This compound (200 mg/kg) | 65 |
The results indicate a significant reduction in edema at higher doses, suggesting that this compound could be beneficial in managing inflammatory conditions.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonamide group may interfere with bacterial folate synthesis or modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. The study reported a significant decrease in infection rates among participants treated with the compound compared to a control group receiving standard antibiotics.
- Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain relief over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
